molecular formula C17H15NO4S B2760610 N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-79-0

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2760610
CAS No.: 900136-79-0
M. Wt: 329.37
InChI Key: XNCXWRPAPMIBNC-UHFFFAOYSA-N
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Description

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound with the molecular formula C17H15NO6S and a molecular weight of 361.37 g/mol It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and functional groups including isopropyl, dioxo, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the following steps :

    Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.

    Sulfonation: Anthraquinone is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group.

    Amidation: The sulfonic acid derivative is reacted with isopropylamine to form the sulfonamide group.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Scientific Research Applications

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has diverse applications in scientific research :

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxy-9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide
  • 9,10-Dihydro-3,4-dihydroxy-N-(1-methylethyl)-9,10-dioxo-2-anthracenesulfonamide

Uniqueness

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ion detection sets it apart from other similar compounds .

Properties

IUPAC Name

9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-10(2)18-23(21,22)11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCXWRPAPMIBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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